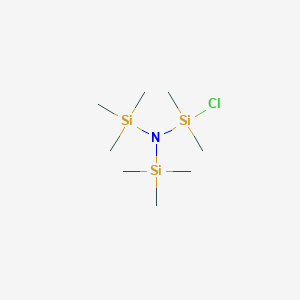
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine
Overview
Description
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine is a chemical compound with the molecular formula C8H24ClNSi3. It is a silanamine derivative characterized by the presence of a chlorine atom, two dimethyl groups, and two trimethylsilyl groups attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of chlorosilane with a suitable amine under controlled conditions. One common method includes the reaction of chlorotrimethylsilane with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new silanamine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds. It is also used in the preparation of other silanamine derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with other molecules through coordination bonds, hydrogen bonds, and van der Waals interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silane: This compound lacks the nitrogen atom and has different reactivity and applications.
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)amine: This compound has a similar structure but different chemical properties due to the absence of the silicon atom.
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)carbodiimide: This compound has a different functional group (carbodiimide) and is used in different chemical reactions.
The uniqueness of this compound lies in its ability to form stable silicon-nitrogen bonds and its versatility in various chemical and biological applications.
Properties
IUPAC Name |
[[[chloro(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24ClNSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOQFKDEMIGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClNSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579634 | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-72-7 | |
| Record name | N-(Chlorodimethylsilyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[[chloro(dimethyl)silyl]-trimethylsilyl-amino]-dimethyl-silyl]methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


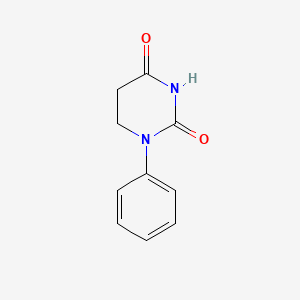


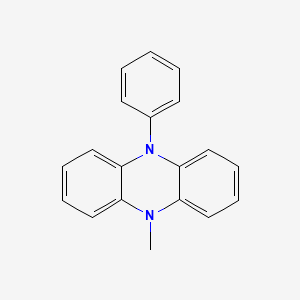

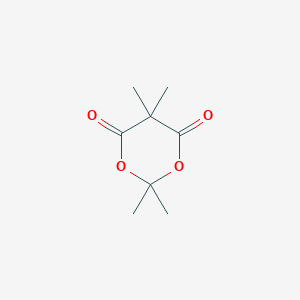
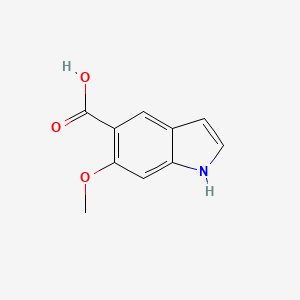
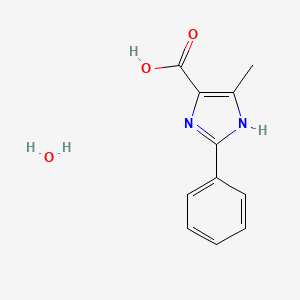
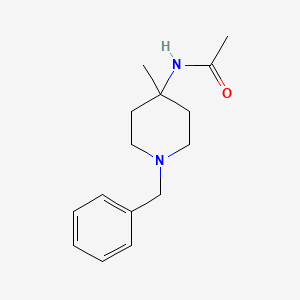
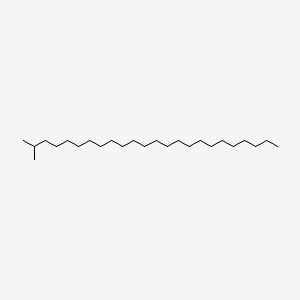
![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
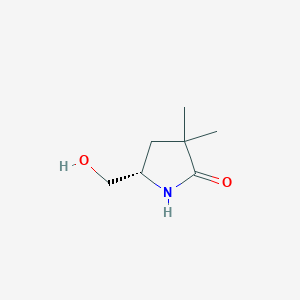

![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
